N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine
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Overview
Description
N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine is a versatile chemical compound known for its unique structural properties. It appears as a white to light yellow crystalline powder and is stable under normal conditions but can decompose when exposed to light, heat, or oxidizing agents . This compound is used in various scientific research fields due to its distinctive characteristics.
Preparation Methods
The synthesis of N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine typically involves organic synthesis techniques, including sulfonyl hydrazine coupling reactions . The specific synthetic routes can be optimized based on research requirements. Industrial production methods may vary, but they generally follow similar organic synthesis principles to ensure the compound’s purity and yield.
Chemical Reactions Analysis
N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others, resulting in new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine finds applications in multiple scientific research areas:
Biology: The compound’s unique properties make it useful in biological research, particularly in studying molecular interactions and pathways.
Mechanism of Action
The mechanism by which N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine can be compared with other similar compounds, such as:
- 1,1-dioxido-1,2-benzisothiazol-3-yl ethyl ether
- N’'- (1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide
- Firefly luciferin derivatives
These compounds share structural similarities but differ in their specific functional groups and applications. N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine stands out due to its unique combination of properties, making it particularly valuable in diverse research fields.
Properties
IUPAC Name |
N-[6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexyl]-1,1-dioxo-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c25-29(26)17-11-5-3-9-15(17)19(23-29)21-13-7-1-2-8-14-22-20-16-10-4-6-12-18(16)30(27,28)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUZGBAYUFLQNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCCCCN=C3C4=CC=CC=C4S(=O)(=O)N3)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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